![molecular formula C9H12ClN3O2 B2664940 5-Chloro-2-(diethylamino)pyrimidine-4-carboxylic acid CAS No. 329268-83-9](/img/structure/B2664940.png)
5-Chloro-2-(diethylamino)pyrimidine-4-carboxylic acid
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Description
5-Chloro-2-(diethylamino)pyrimidine-4-carboxylic acid is a chemical compound with the CAS Number: 329268-83-9 . It has a molecular weight of 229.67 . The IUPAC name for this compound is 5-chloro-2-(diethylamino)-4-pyrimidinecarboxylic acid .
Synthesis Analysis
The synthesis of pyrimidines like 5-Chloro-2-(diethylamino)pyrimidine-4-carboxylic acid can be achieved through various methods . One such method involves an oxidative annulation involving anilines, aryl ketones, and DMSO as a methine (=CH−) equivalent promoted by K2S2O8 . Another method involves a ZnCl2-catalyzed three-component coupling reaction of functionalized enamines, triethyl orthoformate, and ammonium acetate .Molecular Structure Analysis
The InChI code for 5-Chloro-2-(diethylamino)pyrimidine-4-carboxylic acid is 1S/C9H12ClN3O2/c1-3-13(4-2)9-11-5-6(10)7(12-9)8(14)15/h5H,3-4H2,1-2H3,(H,14,15) . This indicates the presence of a pyrimidine ring with a chlorine atom at the 5th position and a diethylamino group at the 2nd position .Chemical Reactions Analysis
Pyrimidines, including 5-Chloro-2-(diethylamino)pyrimidine-4-carboxylic acid, can undergo various chemical reactions . For instance, an oxidative [3 + 2 + 1] three-component annulation of amidines, ketones, and N,N-dimethylaminoethanol as the one carbon source can be used to synthesize pyrimidine derivatives .Physical And Chemical Properties Analysis
5-Chloro-2-(diethylamino)pyrimidine-4-carboxylic acid is a solid compound . It has a molecular weight of 229.67 .Scientific Research Applications
Anti-Inflammatory Activity
Pyrimidines are aromatic heterocyclic compounds containing two nitrogen atoms at positions 1 and 3 of the six-membered ring. Among them, 5-Chloro-2-(diethylamino)pyrimidine-4-carboxylic acid stands out due to its anti-inflammatory effects . The presence of a chlorine atom at position 2 is crucial for its efficacy. Additionally, the carboxamide moiety at position 5 contributes significantly to its anti-inflammatory properties. This compound inhibits vital inflammatory mediators, including prostaglandin E2, inducible nitric oxide synthase, tumor necrosis factor-α, nuclear factor κB, leukotrienes, and interleukins .
Photophysical Properties and Sensors
Studying the photophysical properties of this compound can lead to applications in sensors and optoelectronic devices. Its fluorescence behavior, absorption spectra, and quantum yield may be relevant for designing fluorescent probes or environmental sensors.
properties
IUPAC Name |
5-chloro-2-(diethylamino)pyrimidine-4-carboxylic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H12ClN3O2/c1-3-13(4-2)9-11-5-6(10)7(12-9)8(14)15/h5H,3-4H2,1-2H3,(H,14,15) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NVKLOSGIRBPOMJ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CC)C1=NC=C(C(=N1)C(=O)O)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H12ClN3O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
229.66 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
5-Chloro-2-(diethylamino)pyrimidine-4-carboxylic acid |
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